1,2-Dibromo-1,2-dihydroacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C12H8Br2 It is a derivative of acenaphthylene, where two bromine atoms are added to the 1 and 2 positions of the dihydroacenaphthylene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,2-dihydroacenaphthylene can be synthesized through the bromination of acenaphthylene. The reaction typically involves the addition of bromine (Br2) to acenaphthylene in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dibromo-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 1,2-dihydroacenaphthylene.
Oxidation Reactions: Oxidation can lead to the formation of acenaphthylene derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of various substituted acenaphthylene derivatives.
Reduction: Formation of 1,2-dihydroacenaphthylene.
Oxidation: Formation of acenaphthylene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-1,2-dihydroacenaphthylene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their structure and function. The compound’s reactivity is influenced by the electronic and steric effects of the bromine atoms .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromoethane: Similar in structure but lacks the aromatic ring system.
1,2-Dibromotetrachloroethane: Contains additional chlorine atoms, leading to different chemical properties.
5,6-Dibromo-1,2-dihydroacenaphthylene: A positional isomer with bromine atoms at different positions.
Uniqueness: 1,2-Dibromo-1,2-dihydroacenaphthylene is unique due to its specific substitution pattern on the acenaphthylene ring system.
Eigenschaften
CAS-Nummer |
14209-08-6 |
---|---|
Molekularformel |
C12H8Br2 |
Molekulargewicht |
312.00 g/mol |
IUPAC-Name |
1,2-dibromo-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-12H |
InChI-Schlüssel |
FHGUOMIZSATHCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(C(C3=CC=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.